![molecular formula C30H36NO10+ B1247451 aclacinomycin T(1+)](/img/structure/B1247451.png)
aclacinomycin T(1+)
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Overview
Description
Aclacinomycin T(1+) is a quaternary ammonium ion resulting from the protonation of the amino group of aclacinomycin T. The major species at pH 7.3. It is a conjugate acid of an aclacinomycin T and an aclacinomycin T zwitterion.
Scientific Research Applications
Immune System Modulation
Aclacinomycin (ACM) has shown potential in modulating the immune system. It enhances the functional capacity of peritoneal macrophages in mice, improving their antigen-presenting activity, which is vital for an effective immune response (Bravo‐Cuellar et al., 1997). Additionally, ACM influences the immune response against sheep red blood cells in mice and shows protective effects in murine Graft-vs-Host disease models, suggesting its role in mediating B-cell suppression (Dickneite et al., 1984).
Enhancement of Natural Killer Cell Activity
ACM can enhance or inhibit the Natural Killer (NK) cell activity of the immune system, depending on the administered dose. Low doses augment the cytolytic activity of NK cells, while high doses lead to suppression in both normal and tumor-bearing animals (Andrade Mena et al., 1986).
Inhibition of Topoisomerase Activity
Aclacinomycin A stabilizes topoisomerase I covalent complexes, indicating its role as a novel class of combined topoisomerase I/II inhibitor. This is significant in the context of cancer treatment as it affects DNA replication and transcription processes (Nitiss et al., 1997).
Interaction with DNA
Aclacinomycins A and B interact with DNA, as observed in their complex formation with the DNA sequence d(CGTACG). This interaction involves intercalation between DNA base pairs and minor groove binding, highlighting the drug's mechanism of action at the molecular level (Yang & Wang, 1994).
Antiinvasive Properties in Cancer
Aclacinomycin shows potent antiinvasive properties in human fibrosarcoma cell lines, suggesting its potential use in inhibiting tumor metastasis. It affects cell migration, invasion, and cytoskeletal dynamics, providing insights into its therapeutic applications in cancer treatment (Addadi-Rebbah et al., 2004).
Synthesis and Structural Studies
The synthesis of aklavinone, a component of aclacinomycin A, by various research groups, paves the way for creating structural analogs. This could lead to new, less toxic, and more effective anticancer drugs (Fox, 1981).
properties
Product Name |
aclacinomycin T(1+) |
---|---|
Molecular Formula |
C30H36NO10+ |
Molecular Weight |
570.6 g/mol |
IUPAC Name |
[(2S,3S,4S,6R)-6-[[(1S,3R,4R)-3-ethyl-3,10,12-trihydroxy-4-methoxycarbonyl-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-dimethylazanium |
InChI |
InChI=1S/C30H35NO10/c1-6-30(38)12-19(41-20-11-17(31(3)4)25(33)13(2)40-20)22-15(24(30)29(37)39-5)10-16-23(28(22)36)27(35)21-14(26(16)34)8-7-9-18(21)32/h7-10,13,17,19-20,24-25,32-33,36,38H,6,11-12H2,1-5H3/p+1/t13-,17-,19-,20-,24-,25+,30+/m0/s1 |
InChI Key |
LJZPVWKMAYDYAS-QKKPTTNWSA-O |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)[NH+](C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)[NH+](C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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